4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the molecular formula C11H11F2N3S . It has a molecular weight of 255.29 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The InChI code for “4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole” is 1S/C11H11F2N3S/c12-7-5-8(13)10-9(6-7)17-11(15-10)16-3-1-14-2-4-16/h5-6,14H,1-4H2 .Physical And Chemical Properties Analysis
“4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Antiproliferative and Anti-HIV Activity
Research has demonstrated that derivatives of 4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole possess significant antiproliferative activity against human tumor-derived cell lines. Notably, certain compounds have shown remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. Despite these promising results in antiproliferative activity, screenings for anti-HIV activity have not shown positive outcomes for these compounds (Al-Soud et al., 2010).
Anticancer and Anti-inflammatory Activities
Further research into the pharmacological activities of these derivatives has identified compounds with selective influence on cancer cell lines and excellent anti-inflammatory activity. This underscores the potential therapeutic applications of these compounds in treating cancer and managing inflammation (Ghule et al., 2013).
Antimicrobial Activity
The antimicrobial screening of fluoro substituted sulphonamide benzothiazole derivatives has revealed a broad spectrum of biodynamic properties. These compounds have been shown to possess potent antimicrobial activities, highlighting their potential as therapeutic agents in combating microbial infections (Jagtap et al., 2010).
Antimycobacterial Activity
A study on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds provided evidence of promising anti-microbial activity. This indicates the potential utility of these compounds in developing treatments for mycobacterial infections (Sathe et al., 2011).
Synthesis and Characterization
The synthesis and characterization of novel derivatives have been a significant area of research, with studies focusing on the development of efficient synthetic protocols and the analysis of the molecular structures of these compounds. This research not only expands the understanding of these compounds but also opens up new avenues for their application in scientific research (Dileep & Murty, 2017).
Future Directions
The future directions for “4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic pathways and the study of their structure-activity relationships could also be areas of future research .
properties
IUPAC Name |
4,6-difluoro-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3S/c12-7-5-8(13)10-9(6-7)17-11(15-10)16-3-1-14-2-4-16/h5-6,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLKBTWBHSASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3S2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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